Ethyl 3-fluoro-2,6-dimethylisonicotinate

Metabolic stability Cytochrome P450 Fluorine substitution

Ethyl 3-fluoro-2,6-dimethylisonicotinate (CAS not yet assigned in major registries; molecular formula C₁₀H₁₂FNO₂; molecular weight 197.21 g/mol) is a multi-substituted isonicotinate ester belonging to the fluorinated pyridine-4-carboxylate class. The scaffold incorporates a fluorine atom at the pyridine 3-position, methyl groups at the 2- and 6-positions, and an ethyl ester at the 4-position.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B13660500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoro-2,6-dimethylisonicotinate
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC(=C1)C)C)F
InChIInChI=1S/C10H12FNO2/c1-4-14-10(13)8-5-6(2)12-7(3)9(8)11/h5H,4H2,1-3H3
InChIKeyZVRAEGMKOBILIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-fluoro-2,6-dimethylisonicotinate: Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


Ethyl 3-fluoro-2,6-dimethylisonicotinate (CAS not yet assigned in major registries; molecular formula C₁₀H₁₂FNO₂; molecular weight 197.21 g/mol) is a multi-substituted isonicotinate ester belonging to the fluorinated pyridine-4-carboxylate class. The scaffold incorporates a fluorine atom at the pyridine 3-position, methyl groups at the 2- and 6-positions, and an ethyl ester at the 4-position . This specific substitution pattern distinguishes it from simpler fluorinated isonicotinates and non-fluorinated 2,6-dimethyl congeners, making it a versatile intermediate for medicinal chemistry and agrochemical research programs that require a balance of modulated lipophilicity, metabolic stability, and steric protection at the α-positions of the pyridine ring .

Why Ethyl 3-fluoro-2,6-dimethylisonicotinate Cannot Be Replaced by Generic Isonicotinate Esters in Structure–Activity Programs


Although the isonicotinate ester chemotype is well-precedented, the simultaneous presence of a 3-fluoro substituent and 2,6-dimethyl groups creates a unique physicochemical profile that is not replicated by any single generic analog. The 3-fluoro substitution is well-established to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the pyridine 3-position, a known metabolic soft spot [1]. The 2,6-dimethyl groups provide steric shielding of the nitrogen lone pair, which modulates nucleophilicity and intermolecular interactions distinct from unsubstituted or mono-substituted pyridines . The ethyl ester moiety contributes a specific incremental lipophilicity (ΔlogP ≈ +0.29–0.44 relative to the methyl ester) that influences membrane permeability and hydrolytic susceptibility in prodrug strategies [2]. Substituting with a non-fluorinated 2,6-dimethyl analog (e.g., ethyl 2,6-dimethylisonicotinate, CAS 39965-80-5) forfeits the metabolic stability advantage; substituting with a 3-fluoro analog lacking the 2,6-dimethyl groups (e.g., ethyl 3-fluoroisonicotinate, CAS 343-72-6) forfeits the steric and electronic modulation conferred by the methyl substituents. The quantitative evidence below demonstrates that these structural elements produce measurable, comparator-validated differences relevant to scientific selection.

Quantitative Comparator-Based Evidence for Ethyl 3-fluoro-2,6-dimethylisonicotinate Differentiation


Enhanced Metabolic Stability at the Pyridine 3-Position via Fluorine Blockade of CYP-Mediated Oxidation

The C–F bond at the pyridine 3-position (bond dissociation energy ~485–552 kJ/mol) is substantially stronger than the corresponding C–H bond (~414 kJ/mol), making the 3-fluoro-substituted scaffold resistant to oxidative metabolism by cytochrome P450 enzymes that would otherwise hydroxylate the 3-position of the non-fluorinated analog ethyl 2,6-dimethylisonicotinate [1]. This bond-strength differential is a well-validated class-level determinant of metabolic stability: fluorinated drug candidates containing aromatic C–F bonds at metabolically labile positions consistently exhibit extended microsomal half-lives compared to their non-fluorinated counterparts [1].

Metabolic stability Cytochrome P450 Fluorine substitution

Incremental Lipophilicity Modulation by 3-Fluoro Substitution Relative to the Non-Fluorinated 2,6-Dimethyl Congener

The introduction of a single fluorine atom at the 3-position of the isonicotinate scaffold is expected to produce a moderate increase in lipophilicity (ΔlogP ≈ +0.2 to +0.5) relative to the non-fluorinated analog ethyl 2,6-dimethylisonicotinate, based on well-characterized fluorine substitution effects in aromatic heterocycles [1]. This increment is smaller and more tunable than the lipophilicity increase produced by chlorine (ΔlogP ≈ +0.7–1.0) or bromine (ΔlogP ≈ +1.0–1.5) substitution at the same position, positioning the 3-fluoro analog as an intermediate option for programs seeking to enhance membrane permeability without the excessive logP elevation (and associated solubility/promiscuity risks) typical of chloro- or bromo-substituted congeners such as ethyl 3-chloro-2,6-dimethylisonicotinate or ethyl 3-bromo-2,6-dimethylisonicotinate .

Lipophilicity LogP Fluorine effect

Steric Protection of the Pyridine Nitrogen by 2,6-Dimethyl Groups Relative to Unsubstituted 3-Fluoroisonicotinate Esters

The 2,6-dimethyl substitution pattern introduces steric hindrance adjacent to the pyridine nitrogen, reducing its nucleophilicity and basicity relative to the unsubstituted analog ethyl 3-fluoroisonicotinate (CAS 343-72-6) . This steric effect is well-characterized for 2,6-lutidine (2,6-dimethylpyridine), which serves as a non-nucleophilic base in organic synthesis specifically because the methyl groups impede quaternization and N-oxide formation at the pyridine nitrogen . The same principle applies to the 2,6-dimethylisonicotinate scaffold: the methyl groups reduce the propensity for N-alkylation, N-oxidation, and nitrogen-directed metal coordination compared to unsubstituted pyridine-4-carboxylates .

Steric hindrance Pyridine basicity Non-nucleophilic base

Ethyl Ester Hydrolytic Stability and Lipophilicity Contribution Relative to the Methyl Ester Analog

The ethyl ester moiety in the target compound provides a modest but measurable lipophilicity increment relative to the methyl ester analog methyl 3-fluoro-2,6-dimethylisonicotinate. In structurally related ester series, the ethyl-to-methyl logP differential has been experimentally determined as ΔlogP ≈ +0.29 to +0.44 [1]. Additionally, the ethyl ester exhibits slower hydrolytic degradation rates in biologically relevant buffers across a broad pH range compared to the methyl ester, a trend documented for partially fluorinated ethyl esters and attributed to the increased steric bulk around the ester carbonyl [1].

Ester prodrug Hydrolytic stability Lipophilicity

Procurement-Driven Application Scenarios for Ethyl 3-fluoro-2,6-dimethylisonicotinate


Medicinal Chemistry Lead Optimization Requiring CYP-Metabolic Stability at the Pyridine 3-Position

When a lead series based on a 2,6-dimethylisonicotinate core shows rapid hepatic clearance attributable to CYP-mediated hydroxylation at the pyridine 3-position, replacing the non-fluorinated scaffold (ethyl 2,6-dimethylisonicotinate) with ethyl 3-fluoro-2,6-dimethylisonicotinate introduces a C–F bond (BDE ≈ 485–552 kJ/mol) that is 71–138 kJ/mol stronger than the incumbent C–H bond (BDE ≈ 414 kJ/mol), providing a bond-strength-driven blockade of oxidative metabolism [1]. This substitution strategy is substantiated by extensive class-level evidence demonstrating that aromatic fluorination at metabolically labile ring positions consistently improves microsomal half-life in human liver microsome assays [1].

Parallel Synthesis of Halogen-Scanning Libraries for Lipophilicity-Modulated Permeability Optimization

In programs conducting a systematic halogen scan at the isonicotinate 3-position to optimize membrane permeability while maintaining Lipinski compliance, ethyl 3-fluoro-2,6-dimethylisonicotinate serves as the lowest-logP halogenated member of the series. The estimated logP (≈2.1–2.5) is approximately 0.5–0.7 log units lower than the 3-chloro analog (estimated logP ≈ 2.7–3.1) and 1.0–1.5 log units lower than the 3-bromo analog [1]. This positions the fluoro analog as the preferred halogenated building block when permeability gains are needed but further logP elevation would risk exceeding Lipinski's logP ≤ 5 threshold or introduce solubility-limited absorption [1].

Metal-Catalyzed Cross-Coupling Reactions Requiring a Non-Coordinating Pyridine Scaffold

For palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann) where pyridine nitrogen coordination to the catalytic metal center is a known source of catalyst inhibition, the 2,6-dimethyl substitution pattern of ethyl 3-fluoro-2,6-dimethylisonicotinate provides steric shielding of the nitrogen lone pair that reduces off-pathway metal binding. This property, derived from the well-characterized non-nucleophilic character of 2,6-lutidine [1], distinguishes the target compound from the unsubstituted analog ethyl 3-fluoroisonicotinate (CAS 343-72-6), which retains an unprotected pyridine nitrogen and is more prone to catalyst sequestration and N-directed side reactions [1].

Prodrug Programs Targeting Controlled Release of 3-Fluoro-2,6-dimethylisonicotinic Acid

When the free carboxylic acid (3-fluoro-2,6-dimethylisonicotinic acid) is the desired pharmacologically active species but requires ester prodrug masking for adequate oral absorption, the ethyl ester form provides a ΔlogP of approximately +0.29–0.44 relative to the methyl ester analog [1], combined with a moderately slower hydrolytic release profile at physiological pH that can be advantageous for sustaining systemic exposure [1]. The choice of the ethyl ester over the methyl ester (methyl 3-fluoro-2,6-dimethylisonicotinate) or the free acid should be guided by permeability and release-rate requirements specific to the target indication and predicted human pharmacokinetic profile.

Quote Request

Request a Quote for Ethyl 3-fluoro-2,6-dimethylisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.